REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8](B(O)O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].N[C@@H]1CC[CH2:18][CH2:17][C@H:16]1[OH:21].C[Si](C)(C)N[Si](C)(C)C.[Na].IC1COC1>C(O)(C)C.CCO.[Ni](I)I>[O:21]1[CH2:16][CH:17]([C:8]2[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=2)[CH2:18]1 |f:2.3,^1:30|
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
17 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Na]
|
Name
|
Nickel (II) iodide
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
[Ni](I)I
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
IC1COC1
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged
|
Type
|
CUSTOM
|
Details
|
The vial was purged with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
vial cap
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through a pad of Solka floc®
|
Type
|
WASH
|
Details
|
The pad was washed with 35 ml EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (SiO2, eluting with 40-60% EtOAc/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C1)C1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 950.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |